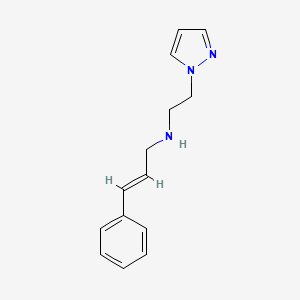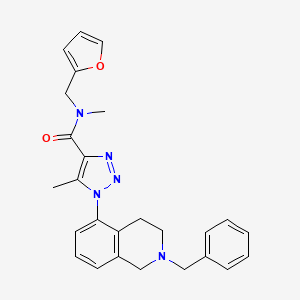![molecular formula C18H22N6O B7574456 1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Applications De Recherche Scientifique
1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea is not fully understood. However, it is believed to act on various cellular pathways and signaling molecules, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various tissues. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea in lab experiments is its ability to exhibit multiple pharmacological effects. This compound can be used to study various cellular pathways and signaling molecules. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the study of the structure-activity relationship of this compound to identify more potent derivatives. Finally, the use of this compound in combination with other drugs for synergistic effects could be explored.
Méthodes De Synthèse
The synthesis of 1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea involves the reaction of 1-(2-bromoethyl)-2-imidazolidinone and 1-(5-phenyl-1H-imidazol-2-yl)propan-1-one in the presence of a base. The resulting product is then treated with urea to obtain the final compound.
Propriétés
IUPAC Name |
1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-2-15(23-18(25)20-9-11-24-10-8-19-13-24)17-21-12-16(22-17)14-6-4-3-5-7-14/h3-8,10,12-13,15H,2,9,11H2,1H3,(H,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOJLOCSWMONKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)

![Cyclopropyl-[2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574381.png)

![2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B7574392.png)
![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)
![1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone](/img/structure/B7574422.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7574431.png)
![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)